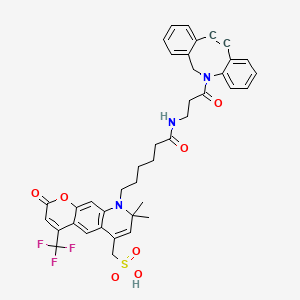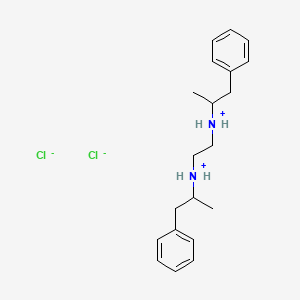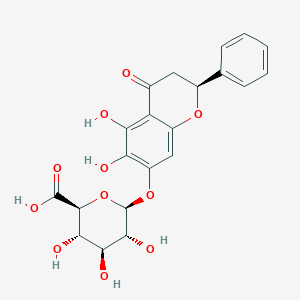
Dihydrobaicalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrobaicalin is a flavonoid glycoside isolated from the American skullcap (Scutellaria lateriflora L.) . It is known for its various bioactive properties and is used extensively in traditional medicine. The compound has a molecular weight of 448.38 and a chemical formula of C21H20O11 .
準備方法
Synthetic Routes and Reaction Conditions: Dihydrobaicalin can be synthesized through the extraction of flavonoid glycosides from the roots of Scutellaria lateriflora. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, and the extract is purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound .
化学反応の分析
Types of Reactions: Dihydrobaicalin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique bioactive properties .
科学的研究の応用
Dihydrobaicalin has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides and their chemical properties.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: this compound is used in the formulation of dietary supplements and herbal remedies.
作用機序
Dihydrobaicalin exerts its effects through several molecular targets and pathways:
Molecular Targets: It targets proteins such as VEGFA, IL6, ESR1, RELA, and HIF1A.
Pathways Involved: The compound is involved in pathways like the NF-kB pathway, PI3K-AKT pathway, and HIF-1 signaling pathway. These pathways play crucial roles in inflammation, cell proliferation, and survival.
類似化合物との比較
Baicalein: An aglycone form of baicalin, with similar bioactive properties.
Wogonin: A flavonoid with anti-cancer and anti-inflammatory effects.
Uniqueness of Dihydrobaicalin: this compound is unique due to its specific glycoside structure, which imparts distinct bioactive properties compared to its aglycone counterparts like baicalein and wogonin . Its ability to modulate multiple molecular targets and pathways makes it a valuable compound in both research and therapeutic applications.
特性
分子式 |
C21H20O11 |
|---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[[(2S)-5,6-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-5,7,10,16-19,21,23-27H,6H2,(H,28,29)/t10-,16-,17-,18+,19-,21+/m0/s1 |
InChIキー |
UVNUGBQJLDGZKE-XDZPIWCFSA-N |
異性体SMILES |
C1[C@H](OC2=CC(=C(C(=C2C1=O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
正規SMILES |
C1C(OC2=CC(=C(C(=C2C1=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


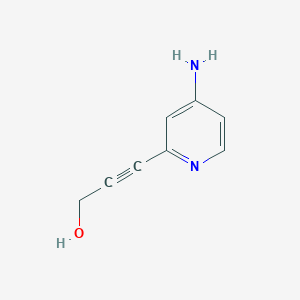
![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)

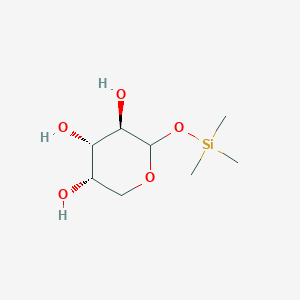
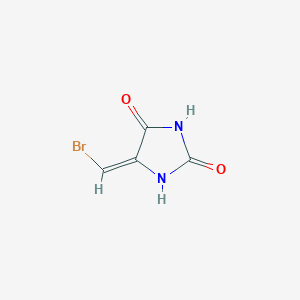
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)
![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)
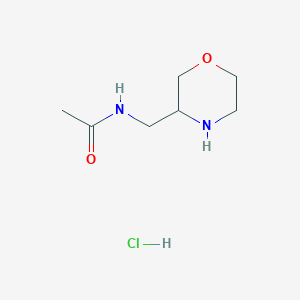

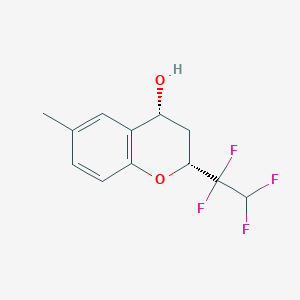
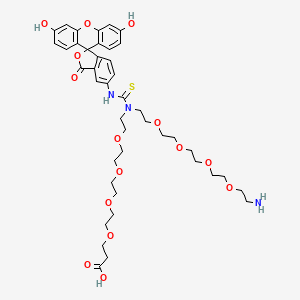
![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)
